Differential Enzyme Inhibition Profile: dUTPase vs. Platelet 12-Lipoxygenase
This compound exhibits a > 10-fold higher potency against human dUTPase compared to platelet 12-lipoxygenase, providing a clear selectivity baseline for target prioritization. The dUTPase inhibitory activity (IC50 = 2.35 μM) was determined using a radiometric assay measuring [5-³H]deoxyuridine monophosphate production [1]. In contrast, inhibition of platelet 12-lipoxygenase at 30 μM was reported without full dose-response data, indicating significantly weaker activity . This profile differentiates it from pan-kinase or promiscuous inhibitors.
| Evidence Dimension | Inhibitory Potency (IC50 / % Inhibition) |
|---|---|
| Target Compound Data | IC50 = 2.35 μM (dUTPase); 30 μM (12-LOX assay) |
| Comparator Or Baseline | Internal target selectivity (dUTPase vs. 12-LOX) |
| Quantified Difference | >10-fold higher potency for dUTPase |
| Conditions | Human dUTPase radiometric assay; platelet 12-LOX in vitro binding assay |
Why This Matters
Procurement decisions should consider target selectivity profiles; this data supports selection for dUTPase-focused projects over lipid signaling or inflammation programs.
- [1] TargetMine. (n.d.). Compound CHEMBL3664428: Inhibition of human dUTPase (IC50 = 2350 nM). Bioactivity Report. View Source
